molecular formula C8H5BrO2 B109934 4-Bromo-2-benzofuran-1[3H]-one CAS No. 102308-43-0

4-Bromo-2-benzofuran-1[3H]-one

Cat. No. B109934
M. Wt: 213.03 g/mol
InChI Key: MACJSJRQNWAGJM-UHFFFAOYSA-N
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Description

“4-Bromo-2-benzofuran-1[3H]-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran is a fundamental structural unit in a variety of biologically active natural and synthetic heterocycles . It is a versatile scaffold to get entry to 4-substituted dibenzofuranes . Substituted dibenzofuranes have utility in semiconductors and OLED applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent research . For instance, treatment of 5-bromo-2-acetyl benzofuran with hydrazine followed by condensation of the resulting hydrazone with different quinoline derivatives gave the corresponding Schiff bases .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-benzofuran-1[3H]-one” can be represented by the empirical formula C12H7BrO . The molecular weight of the compound is 247.09 g/mol .


Chemical Reactions Analysis

Benzofuran derivatives have been known to undergo various chemical reactions. For instance, the kinetics of the bromination reaction between different 2-substituted benzofuran and phenyltrimethylammonium tribromide has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-benzofuran-1[3H]-one” include a molecular weight of 247.09 g/mol . It is a solid form with a melting point of 67-73 °C .

Scientific Research Applications

  • Domino Process for Synthesizing Benzofurans : Lu et al. (2007) described a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, highlighting a method for creating benzofurans with varied substituents (Lu, Wang, Zhang, & Ma, 2007).

  • Conversion to 3-(Benzofuran-2-yl)-2H-coumarins : Galvani et al. (2017) reported the conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins using palladium catalysis. This process involved multiple transformations and bond formations, demonstrating the versatility of bromo-benzofuran compounds (Galvani et al., 2017).

  • Crystal Structure Analysis : Choi, Seo, and Lee (2012) analyzed the crystal structure of a related compound, 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran, providing insights into its molecular geometry and interactions (Choi, Seo, & Lee, 2012).

  • Synthesis of Thiazolidinone Derivatives : Venkatesh, Bodke, and Biradar (2010) developed a synthesis protocol for thiazolidinone derivatives starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, demonstrating its utility as a key intermediate in organic synthesis (Venkatesh, Bodke, & Biradar, 2010).

  • Isothiocoumarin Derivatives Synthesis : Pokhodylo, Matiychuk, and Obushak (2010) detailed a method for synthesizing 1-oxo-1H-isothiochromenes from phthalide, which includes 3-bromo-2-benzofuran-1(3H)-one as an intermediate, showcasing its role in creating heterocyclic compounds (Pokhodylo, Matiychuk, & Obushak, 2010).

  • Synthesis of Benzofurans from Acrolein Dimer : Huang et al. (2019) utilized 2,3-disubstituted benzofurans synthesized from acrolein dimer and 1,3-dicarbonyl compounds, demonstrating a method that could potentially involve 4-Bromo-2-benzofuran-1[3H]-one (Huang et al., 2019).

Safety And Hazards

The safety information for “4-Bromo-2-benzofuran-1[3H]-one” indicates that it is classified under Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 . It is recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, and avoid release to the environment .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Therefore, the future directions for “4-Bromo-2-benzofuran-1[3H]-one” could involve further exploration of its biological activities and potential applications in various fields.

properties

IUPAC Name

4-bromo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACJSJRQNWAGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469128
Record name 4-Bromo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-benzofuran-1[3H]-one

CAS RN

102308-43-0
Record name 4-Bromo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-Bromo-2-methyl-benzoic acid methyl ester (500 mg, 2.22 mmol) in carbon tetrachloride (6 mL) at 0° C., was added chromylchloride (0.36 mL, 4.45 mmol) and the reaction mixture was heated to reflux for 20 h. The reaction mixture was cooled to RT, added ice water and sat sodium bicarbonate solution at 0° C. Extracted with ethyl acetate (3×) the combined ethyl acetate layer was washed with brine and dried over anhydrous sodium sulphate and concentrated under reduced pressure. Purification by column chromatography (silica gel, 0-10% ethyl acetate in pet. ether) afforded 4-bromo-3H-isobenzofuran-1-one as a solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
chromylchloride
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wang, DM Johnson, ERT Tiekink - Acta Crystallographica Section …, 2007 - scripts.iucr.org
Two independent but similar molecules, A and B, comprise the asymmetric unit of the title compound, C8H6BrNO2. Supramolecular chains, involving one type of molecule only, are …
Number of citations: 1 scripts.iucr.org
J Wang - 2008 - search.proquest.com
Dendritic polymers exhibit some unique properties which clearly distinguish them from other polymers. Their fascinating structural features have made them one of the best candidates …
Number of citations: 0 search.proquest.com

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